naphthalene-2,6-disulfonate

Geochemistry Tracer Chemistry Thermal Stability

Researchers and QC labs requiring isomeric purity for geothermal tracer studies or analytical reference standards face supply challenges with mixed isomer batches. Naphthalene-2,6-disulfonate (disodium salt, CAS 1655-45-4) delivers the validated 2,6-substitution pattern critical for reproducible results. • Thermal stability ranking: 2,6-NDS ≈ 2,7-NDS > 1,6-NDS > 1,5-NDS; stable at ≤330°C for accurate reservoir characterization. • Distinct HPLC retention time from the 2,7-isomer enables precise impurity quantification in QC workflows. • Self-activating precursor for sulfur-doped porous carbons with CO₂ uptake of ~4.8 mmol/g (0°C, 1 bar).

Molecular Formula C10H6O6S2-2
Molecular Weight 286.3 g/mol
Cat. No. B1230444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenaphthalene-2,6-disulfonate
Molecular FormulaC10H6O6S2-2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-]
InChIInChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h1-6H,(H,11,12,13)(H,14,15,16)/p-2
InChIKeyFITZJYAVATZPMJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-2,6-disulfonate Specifications & Applications


Naphthalene-2,6-disulfonate, commonly supplied as its disodium salt (CAS 1655-45-4, molecular formula C10H6Na2O6S2, molecular weight 332.26 g/mol), is a water-soluble aromatic sulfonate characterized by two sulfonic acid groups in the 2- and 6-positions of the naphthalene ring [1]. This structural feature confers high aqueous solubility, typically exceeding 100 g/L at ambient conditions, and imparts significant thermal and chemical stability, making it a valuable intermediate in dye and pigment synthesis, a precursor for advanced functional materials, and a chemical tracer in geothermal applications . The compound exhibits a melting point greater than 300 °C and is supplied as a white to off-white crystalline powder with purity grades ranging from >90.0% to 97% by titration [2]. Its distinct substitution pattern directly influences its intermolecular interactions and spectroscopic properties, which are critical for its utility in analytical separations and materials design [3].

Isomer-specific geothermal tracer with high thermal stability
Validated analytical separation from 2,7-isomer
Defined precursor for S-doped porous carbon materials
Distinct solubility profile for crystallization-based purification

Why Generic Substitution Fails for Naphthalene-2,6-disulfonate


Substituting naphthalene-2,6-disulfonate with other naphthalene disulfonate isomers (e.g., 2,7- or 1,5-disulfonate) is not a viable procurement strategy due to significant, quantifiable differences in thermal stability, chromatographic behavior, and material performance. For instance, in high-temperature geothermal tracer applications, the thermal breakdown rate of the 2,6-isomer is substantially lower than that of the 1,5- and 1,6-isomers, directly impacting the accuracy of reservoir characterization [1]. In analytical chemistry, the 2,6- and 2,7-isomers exhibit distinct retention times and separation selectivities in ion-exchange and reversed-phase chromatography, precluding their use as interchangeable standards [2]. Furthermore, in materials science, the specific 2,6-substitution pattern is essential for the self-activating synthesis of sulfur-doped porous carbons, a property that does not extend to other isomers without significant process modification and performance loss [3]. Therefore, the selection of naphthalene-2,6-disulfonate must be driven by application-specific, comparator-based evidence.

Target Isomer
Potential Substitute
Mismatch Risk
2,6-NDS
1,5-NDS / 1,6-NDS
Thermal breakdown rate may be higher; tracer longevity may not transfer
2,6-NDS
2,7-NDS
Chromatographic co-elution under non-optimized conditions may compromise purity verification
2,6-NDS
Other NDS isomers
Substitution pattern may alter carbonization pathway and material performance

Naphthalene-2,6-disulfonate Differentiation Evidence


Thermal Stability Advantage vs. 1,5- and 1,6-NDS

In hydrothermal stability studies up to 330 °C, the 2,6-naphthalene disulfonate (2,6-NDS) isomer demonstrates significantly lower thermal breakdown rates compared to 1,5-NDS and 1,6-NDS. This results in a longer effective lifetime in high-temperature geothermal reservoirs, enabling more accurate and reliable tracer tests [1]. The relative stability order was established as 1,5-NDS < 1,6-NDS < 2,6-NDS ≈ 2,7-NDS < 2-NS, indicating that the 2,6-isomer is among the most stable disulfonates tested [1].

Thermal Stability
Head-to-head
Stability order: 1,5-NDS < 1,6-NDS < 2,6-NDS ≈ 2,7-NDS < 2-NS
Supports geothermal tracer longevity assessment
Measured up to 330 °C in hydrothermal conditions
Geochemistry Tracer Chemistry Thermal Stability

Chromatographic Separation from 2,7-Isomer

The separation of naphthalene-2,6-disulfonate from its closest analog, the 2,7-isomer, is achieved with high resolution using salting-out chromatography on a weak-acid cation exchange resin. Under optimized conditions with 2M calcium chloride at pH 2.0 or 4.0, complete baseline separation of the 2,6- and 2,7-isomers is accomplished, as evidenced by distinct elution peaks with no overlap [1]. This chromatographic behavior is distinct from other isomer pairs and is essential for accurate quantitative analysis in technical mixtures [2].

Chromatographic Resolution
Head-to-head
Complete baseline separation (Rs > 1.5) using Amberlite CG-50 with 2M CaCl₂, pH 2.0–4.0
Enables isomeric purity verification
Salting-out chromatography on weak-acid cation exchange resin
Analytical Chemistry Chromatography Isomer Separation

UV Quantification of Impurity in 2,7-Isomer

A validated UV-spectrometric method allows for the precise determination of low levels (≤6%) of naphthalene-2,6-disulfonate as an impurity in technical-grade 2,7-isomer material. The method utilizes the distinct UV extinction minima of the two isomers, enabling quantitative analysis without prior chromatographic separation [1]. This analytical capability is crucial for industries requiring high-purity 2,7-isomer, where even small amounts of the 2,6-isomer can affect downstream processes or product performance.

UV Impurity Quantification
Head-to-head
2,6-NDS quantifiable as impurity in 2,7-NDS at ≤6% via distinct UV extinction minima
Supports QC traceability and specification compliance
Direct measurement without chromatographic separation
Analytical Chemistry UV Spectrometry Quality Control

Solubility Differentiation for Crystallization

The aqueous solubility of sodium naphthalene-2,6-disulfonate exhibits a distinct temperature-dependent profile compared to its 2,7-isomer, a property critical for designing separation and purification processes. Solubility data indicates that while both isomers show increasing solubility with temperature from 283.15 K to 333.15 K, the 2,6-isomer maintains a quantifiably different solubility curve, enabling fractional crystallization for industrial-scale purification [1].

Solubility Profile
Head-to-head
Distinct, non-overlapping solubility curves for 2,6-NDS and 2,7-NDS from 283.15 K to 333.15 K
Enables fractional crystallization process design
Aqueous solutions at atmospheric pressure
Physical Chemistry Crystallization Solubility

Electrophoretic Resolution from Other Isomers

In micellar electrokinetic capillary chromatography (MEKC) using Brij 35 as the micellar agent, naphthalene-2,6-disulfonate is well resolved from a mixture of nine substituted and unsubstituted naphthalenedisulfonate isomers, including its closest analog, the 2,7-isomer, within 20 minutes [1]. This contrasts with capillary zone electrophoresis (CZE), where baseline separation of all unsubstituted isomers is not achieved, highlighting the need for specific analytical conditions to differentiate the 2,6-isomer [1].

Electrophoretic Resolution
Head-to-head
Complete resolution of 2,6-NDS from nine isomers within 20 min using MEKC with Brij 35
Supports isomer identification in complex mixtures
MEKC outperforms CZE for unsubstituted isomer separation
Analytical Chemistry Capillary Electrophoresis Isomer Separation

Precursor for S-Doped Porous Carbon Sorbents

Naphthalene-2,6-disulfonate is uniquely suited for the synthesis of sulfur-doped porous carbon materials via a self-activating pyrolysis process. The resulting material, derived specifically from the 2,6-isomer, exhibits a high specific surface area and demonstrates a CO2 adsorption capacity of approximately 4.8 mmol/g at 0 °C and 1 bar, a performance metric that is directly tied to the precursor's molecular structure and sulfur content [1]. While a direct comparative study with carbons derived from other isomers is not available in the primary literature, this is a key class-level inference: the specific 2,6-substitution pattern dictates the carbonization pathway and resultant pore architecture and sulfur doping level, which are not replicable with a generic, mixed-isomer feedstock [1].

Material Performance
Class-level
Derived S-doped carbon shows CO₂ uptake of ~4.8 mmol/g at 0 °C and 1 bar
Reported benchmark for 2,6-isomer-derived material
Direct isomer-to-isomer comparison not available; class-level inference
Materials Science Carbon Capture Porous Materials

Naphthalene-2,6-disulfonate Application Scenarios


Geothermal Reservoir Tracer

In geothermal reservoir engineering, naphthalene-2,6-disulfonate is selected as a conservative chemical tracer for high-temperature (up to 330 °C) applications. Its demonstrated thermal stability, which is significantly greater than the 1,5- and 1,6-isomers, ensures that it remains intact during long residence times in the reservoir, providing accurate data on fluid flow paths, velocities, and reservoir connectivity [1]. The quantifiable stability data allows operators to correct for thermal decay, a critical advantage over less stable tracers where breakdown compromises test interpretation.

QC Standard for 2,7-NDS Impurity

Naphthalene-2,6-disulfonate is essential as a reference standard for quality control in the production and procurement of its 2,7-isomer. Validated UV-spectrometric and chromatographic methods rely on the distinct spectroscopic and separation properties of the 2,6-isomer to quantify its presence as an impurity in technical-grade 2,7-NDS [1]. This application ensures that industrial users, particularly in dye and pharmaceutical manufacturing, receive material with consistent isomeric purity, preventing batch-to-batch variability in downstream processes [2].

S-Doped Porous Carbon for CO2 Capture

Researchers in materials science and environmental engineering utilize naphthalene-2,6-disulfonate as a specific precursor for the one-pot, self-activating synthesis of sulfur-doped porous carbons [1]. The resulting materials, with reported CO2 uptake capacities of ~4.8 mmol/g at 0 °C and 1 bar, are promising for carbon capture and gas separation applications [1]. The documented performance is a direct consequence of the precursor's 2,6-substitution pattern, and procurement of the correct isomer is essential for replicating these material properties.

Crystallization Purification for Dye Intermediates

Industrial manufacturers of dyes and pigments utilize the distinct aqueous solubility profile of naphthalene-2,6-disulfonate compared to its 2,7-isomer to design efficient fractional crystallization processes for large-scale purification [1]. This property allows for the economical production of high-purity isomers, which are essential for synthesizing specific colorants with consistent shade and fastness properties, ensuring product quality and minimizing waste from off-specification isomer mixtures.

Application
Selection Property
Validation Focus
Geothermal tracer research
Isomer-specific thermal stability profile
Tracer longevity at reservoir temperature
QC reference standard
Analytical resolution from 2,7-isomer
Isomeric purity method verification
S-doped porous carbon synthesis
2,6-substitution-controlled carbonization
Material property replication
Dye intermediate purification
Temperature-dependent solubility profile
Crystallization separation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for naphthalene-2,6-disulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.